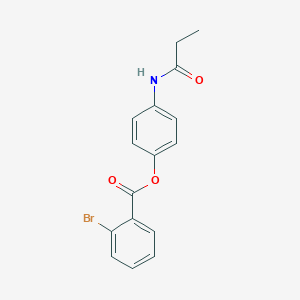![molecular formula C16H15ClN2O2 B268682 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, also known as CPB, is a chemical compound with the molecular formula C16H15ClN2O2. It is a white crystalline powder that is widely used in scientific research due to its various biochemical and physiological effects. CPB belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs).
Mechanism of Action
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide exerts its biological effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones. Histones are proteins that play a crucial role in regulating gene expression. By inhibiting HDACs, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide increases histone acetylation, leading to changes in gene expression that result in the observed biological effects.
Biochemical and Physiological Effects:
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It also exhibits anti-angiogenic effects, which inhibit the growth of new blood vessels that are necessary for tumor growth. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide inhibits the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has several advantages for laboratory experiments, including its ability to inhibit HDACs, which makes it a valuable tool for studying the role of histone acetylation in gene expression. It is also relatively easy to synthesize and has a high purity. However, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and treatment regimens for 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide in different types of cancer and other diseases. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. Finally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, which could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and subsequently reacted with 3-(2-chlorophenyl)propionic acid to obtain 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide.
Scientific Research Applications
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
Product Name |
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-14-7-2-1-4-11(14)8-9-15(20)19-13-6-3-5-12(10-13)16(18)21/h1-7,10H,8-9H2,(H2,18,21)(H,19,20) |
InChI Key |
FTACCIVEVJLCKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)


